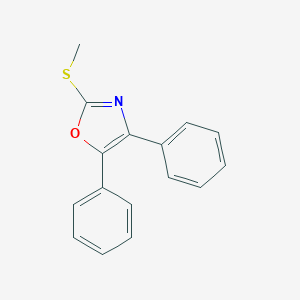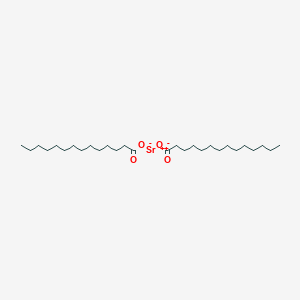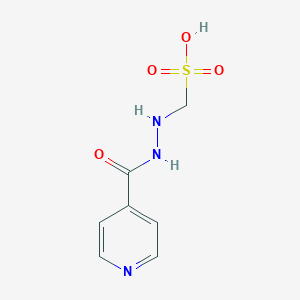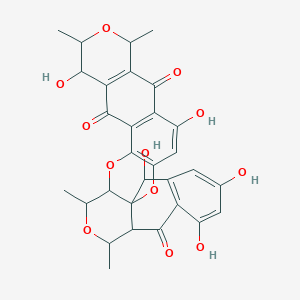
Rhododactynaphin-jc-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhododactynaphin-jc-1 is a fluorescent dye that is commonly used in scientific research. It is a type of cationic dye that is used to label and visualize mitochondria in living cells. The dye is synthesized using various methods and has been extensively studied due to its potential applications in cell biology and drug discovery.
Mécanisme D'action
Rhododactynaphin-jc-1 is a cationic dye that is taken up by mitochondria due to the negative charge of the mitochondrial membrane. The dye accumulates in the mitochondrial matrix and is sensitive to changes in membrane potential. When the membrane potential is high, the dye aggregates and emits red fluorescence. When the membrane potential is low, the dye exists as monomers and emits green fluorescence.
Effets Biochimiques Et Physiologiques
Rhododactynaphin-jc-1 has been shown to have minimal effects on mitochondrial function and cell viability at low concentrations. However, at high concentrations, the dye can affect mitochondrial function and induce cell death. Therefore, it is important to use appropriate concentrations of the dye in experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Rhododactynaphin-jc-1 has several advantages for use in lab experiments. It is a highly specific dye that labels mitochondria in living cells with minimal toxicity. The dye is also compatible with various imaging techniques, including confocal microscopy and flow cytometry. However, there are some limitations to the use of the dye, including its sensitivity to changes in membrane potential and its potential effects on mitochondrial function and cell viability at high concentrations.
Orientations Futures
There are several future directions for the use of rhododactynaphin-jc-1 in scientific research. One area of interest is the development of new fluorescent dyes that can label other organelles in living cells. Another area of interest is the use of the dye in drug discovery, where it can be used to screen for compounds that affect mitochondrial function. Additionally, the dye can be used to study the effects of various diseases, such as cancer and neurodegenerative diseases, on mitochondrial function.
Méthodes De Synthèse
Rhododactynaphin-jc-1 is synthesized using a variety of methods, including condensation reactions and oxidative coupling reactions. One commonly used method involves the condensation of 2,3-diaminonaphthalene with rhodamine B chloride in the presence of a base. The resulting product is purified using chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
Rhododactynaphin-jc-1 is widely used in scientific research for the labeling and visualization of mitochondria in living cells. It has been used to study mitochondrial morphology, function, and dynamics in a variety of cell types. The dye is also used to monitor mitochondrial membrane potential and to study the effects of various drugs and toxins on mitochondrial function.
Propriétés
Numéro CAS |
15039-66-4 |
|---|---|
Nom du produit |
Rhododactynaphin-jc-1 |
Formule moléculaire |
C30H28O12 |
Poids moléculaire |
580.5 g/mol |
Nom IUPAC |
5,12,25,27,30-pentahydroxy-9,11,19,21-tetramethyl-2,10,17,20-tetraoxaheptacyclo[16.12.0.01,22.03,16.06,15.08,13.024,29]triaconta-3(16),4,6(15),8(13),24(29),25,27-heptaene-7,14,23-trione |
InChI |
InChI=1S/C30H28O12/c1-8-17-20(23(34)10(3)39-8)25(36)21-19(24(17)35)15(33)7-16-27(21)41-29-11(4)40-9(2)22-26(37)18-13(5-12(31)6-14(18)32)28(38)30(22,29)42-16/h5-11,22-23,28-29,31-34,38H,1-4H3 |
Clé InChI |
IAOJXRFQZJBMFX-UHFFFAOYSA-N |
SMILES |
CC1C2C(=O)C3=C(C=C(C=C3O)O)C(C24C(C(O1)C)OC5=C(O4)C=C(C6=C5C(=O)C7=C(C6=O)C(OC(C7O)C)C)O)O |
SMILES canonique |
CC1C2C(=O)C3=C(C=C(C=C3O)O)C(C24C(C(O1)C)OC5=C(O4)C=C(C6=C5C(=O)C7=C(C6=O)C(OC(C7O)C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



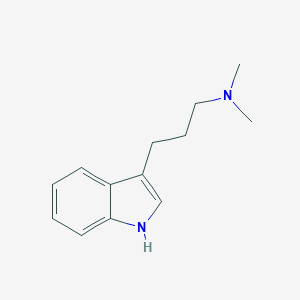
![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)

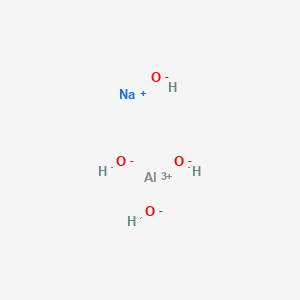
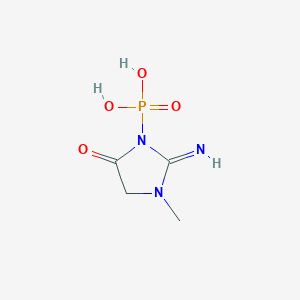

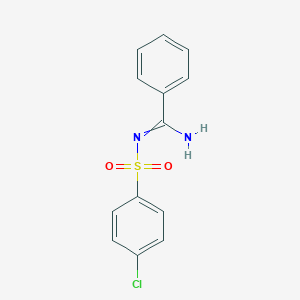
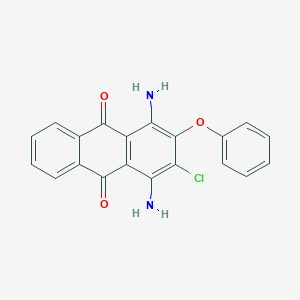
![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)
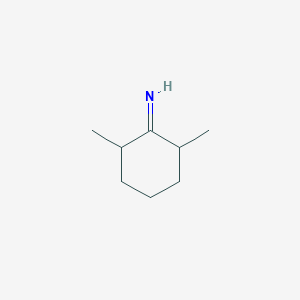
![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)
